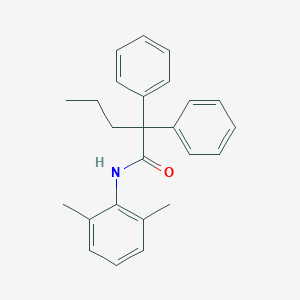![molecular formula C17H18N6OS B286651 methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286651.png)
methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is not fully understood. However, it has been reported to inhibit the activity of specific enzymes and receptors, such as COX-2, MMP-9, and AChE, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been reported to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit specific enzymes and receptors, which makes it a useful tool for studying physiological and pathological processes. However, a limitation of this compound is its potential toxicity and limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including neurological disorders and cancer. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide insights into the underlying mechanisms of various physiological and pathological processes.
合成方法
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been synthesized using various methods, including the reaction of 4-bromo-2-fluoroanisole with 6-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of copper powder. Another method involves the reaction of 4-bromo-2-fluoroanisole with 6-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of palladium acetate and triphenylphosphine. Both methods have been reported to yield the desired compound in good yields.
科学研究应用
Methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C17H18N6OS |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-6-(2-methyl-5-propylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18N6OS/c1-4-5-12-10-14(22(2)20-12)16-21-23-15(18-19-17(23)25-16)11-6-8-13(24-3)9-7-11/h6-10H,4-5H2,1-3H3 |
InChI 键 |
DWBSQVPGWMVNRP-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC)C |
规范 SMILES |
CCCC1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B286573.png)

![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)

![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)
![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)
